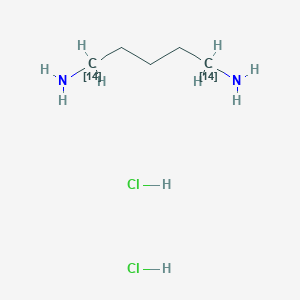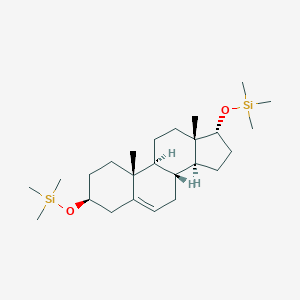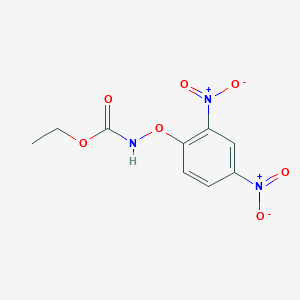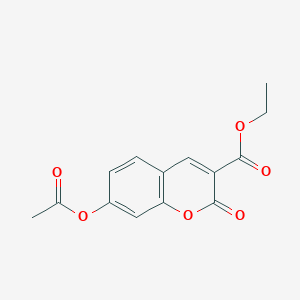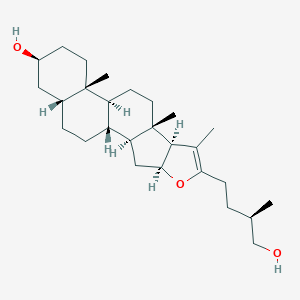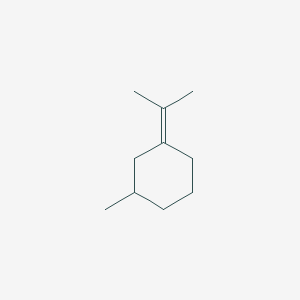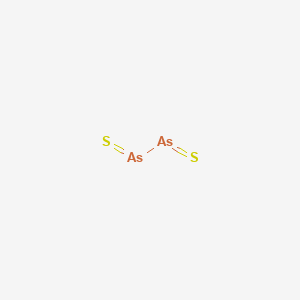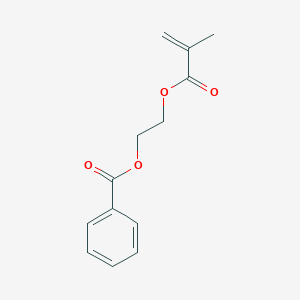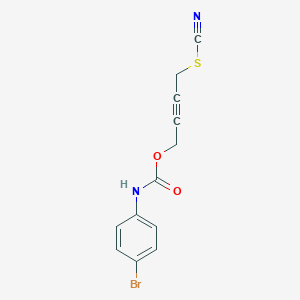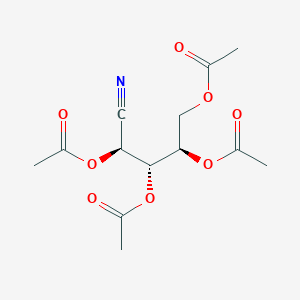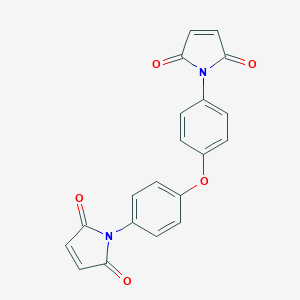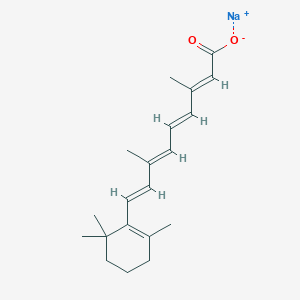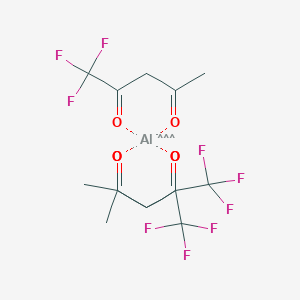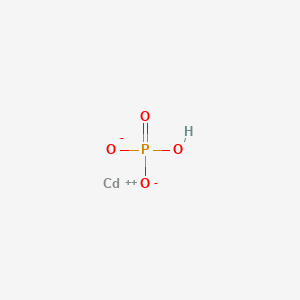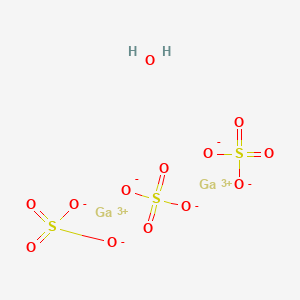
硫酸镓(III) 水合物
描述
Gallium(III) sulfate hydrate is a chemical compound with the formula Ga₂(SO₄)₃·xH₂O. It is a white solid that is slightly soluble in water and sulfuric acid. This compound is known for its use in the preparation of other gallium compounds and its role as a catalyst in various chemical reactions .
科学研究应用
Gallium(III) sulfate hydrate has several applications in scientific research:
Material Science: Used in the preparation of gallium oxide, which is important in semiconductor technology.
Chemical Synthesis: Employed in the synthesis of various gallium compounds.
作用机制
Target of Action
Gallium(III) sulfate hydrate primarily targets the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the synthesis of RNA from a DNA template, a process vital for gene expression.
Mode of Action
The compound interacts with its target, the RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .
Pharmacokinetics
It’s known that gallium metal dissolves in sulfuric acid to form solutions containing [ga(oh2)6]3+ and so42− ions . This suggests that the compound may be soluble in certain biological environments, potentially influencing its bioavailability.
Result of Action
The primary molecular effect of Gallium(III) sulfate hydrate’s action is the suppression of RNA synthesis . This leads to reduced metabolic rates and energy utilization at the cellular level . The compound’s action can also result in decreased protein production due to the role of RNA in protein synthesis.
Action Environment
The action of Gallium(III) sulfate hydrate can be influenced by environmental factors. For instance, the formation of a gallium(III) sulfato complex is favored with increasing temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the temperature of its environment. Additionally, the compound is known to be slightly soluble in water , which could also influence its action in aqueous biological environments.
生化分析
Molecular Mechanism
Gallium compounds are known to bind to biomolecules that normally bind iron, potentially inhibiting enzymes and disrupting gene expression .
Temporal Effects in Laboratory Settings
Gallium compounds are generally stable and do not degrade significantly over time .
Dosage Effects in Animal Models
Gallium compounds have been shown to have therapeutic effects at low doses and toxic effects at high doses in some animal models .
Metabolic Pathways
Gallium compounds are known to interfere with iron metabolism, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Gallium compounds are known to be taken up by cells via mechanisms normally used for iron uptake .
Subcellular Localization
Gallium compounds are known to accumulate in lysosomes and other subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Gallium(III) sulfate hydrate can be synthesized by dissolving gallium metal in sulfuric acid, resulting in a solution containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate form, Ga₂(SO₄)₃·18H₂O, crystallizes from these solutions at room temperature . The reaction can be represented as: [ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
Industrial Production Methods: In industrial settings, gallium(III) sulfate hydrate is often produced by reacting hydroxygallium diacetate with sulfuric acid at 90°C for two days, followed by drying in a vacuum to obtain the anhydrous form . The reaction is as follows: [ 2 \text{Ga(CH}_3\text{COO)}_2\text{OH} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 4 \text{CH}_3\text{COOH} + 2 \text{H}_2\text{O} ]
Types of Reactions:
-
Oxidation: When heated above 680°C, gallium(III) sulfate decomposes to form gallium(III) oxide and sulfur trioxide . [ \text{Ga}_2(\text{SO}_4)_3 \rightarrow \text{Ga}_2\text{O}_3 + 3 \text{SO}_3 ]
-
Precipitation: A solution of gallium(III) sulfate in water mixed with zinc sulfate can precipitate zinc gallate . [ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{ZnSO}_4 \rightarrow 2 \text{ZnGa}_2\text{O}_4 + 3 \text{SO}_3 ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis and dissolution processes.
Zinc Sulfate: Used in precipitation reactions to form zinc gallate.
Major Products:
Gallium(III) Oxide: Formed upon decomposition.
Zinc Gallate: Formed in precipitation reactions.
相似化合物的比较
Aluminium Sulfate: Similar in structure and used in water treatment.
Indium(III) Sulfate: Another group 13 metal sulfate with similar properties.
Uniqueness: Gallium(III) sulfate hydrate is unique due to its specific catalytic properties and its role in the preparation of high-purity gallium compounds. Its ability to form stable hydrates and its use in semiconductor technology further distinguish it from similar compounds .
属性
IUPAC Name |
digallium;trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGAUGWXGMLDK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

